molecular formula C14H17N3O2S B2519532 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole CAS No. 2034458-45-0

1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole

Cat. No.: B2519532
CAS No.: 2034458-45-0
M. Wt: 291.37
InChI Key: XKECTYPDXYSZEF-UHFFFAOYSA-N
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Description

1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Electrophilic Amination and Methylation

The use of sulfonyl-imidazole derivatives in electrophilic amination and methylation processes offers a versatile pathway for synthesizing primary amines and N-methylamines. This method, involving reactions with Grignard reagents, opens up avenues for creating N-alkylated imines, which can be further transformed into primary amines and N-methyl secondary amines, showcasing the compound's utility in organic synthesis and modifications (Kitamura et al., 2003).

Ionic Liquid Applications

Compounds with a sulfonyl-imidazole structure have found use in the development of ionic liquids, which are salts liquid at room temperature. These ionic liquids have diverse applications, including as solvents and catalysts in chemical reactions. For instance, the creation of 3-methyl-1-sulfonic acid imidazolium nitrate demonstrates the compound's role in efficiently nitrating aromatic compounds through in situ generation of nitrogen dioxide, highlighting its potential in synthetic organic chemistry (Zolfigol et al., 2012).

Catalysis and Synthesis Enhancement

The sulfonyl-imidazole framework serves as a catalyst in synthesizing polyhydroquinoline derivatives, showcasing its efficiency and reusability in promoting one-pot reactions under solvent-free conditions. This demonstrates its value in catalyzing reactions that lead to high-yield products, emphasizing sustainability and environmental friendliness in chemical processes (Khaligh, 2014).

Inhibition of Enzymatic Activity

Research on arenesulfonyl-2-imidazolidinones, including derivatives similar in structure to 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole, has explored their potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These studies indicate the utility of sulfonyl-imidazole derivatives in developing novel inhibitors that could have therapeutic applications (Abdel-Aziz et al., 2015).

Properties

IUPAC Name

1-methyl-4-(3-phenylpyrrolidin-1-yl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-16-10-14(15-11-16)20(18,19)17-8-7-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECTYPDXYSZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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